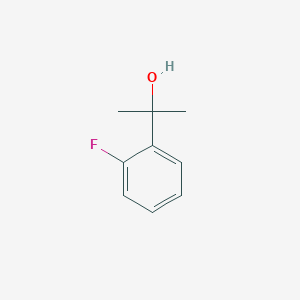

2-(2-Fluorophenyl)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAFCVRVHMQOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288804 | |

| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-12-7 | |

| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(2-Fluorophenyl)propan-2-ol

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Fluorophenyl)propan-2-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and applications of this compound. As a fluorinated tertiary alcohol, this compound serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of the fluorine atom at the ortho position significantly influences the molecule's conformational preference, electronic properties, and metabolic stability, making a detailed understanding of its characteristics essential for its effective application. This document synthesizes experimental data and theoretical principles to offer field-proven insights for laboratory and development settings.

Molecular Identity and Structural Elucidation

This compound is an aromatic compound characterized by a propan-2-ol group attached to a benzene ring substituted with a fluorine atom at the ortho position. This specific arrangement distinguishes it from its meta and para isomers, primarily through steric and electronic effects imparted by the proximate fluorine atom.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 320-12-7[1] |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| Canonical SMILES | CC(C)(C1=CC=CC=C1F)O |

Diagram 1: Annotated Chemical Structure

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

The physical state, solubility, and spectral fingerprints are fundamental to the identification, handling, and application of any chemical compound. The ortho-fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl proton, potentially influencing properties like boiling point and IR stretching frequency compared to its isomers.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale & Context |

| Appearance | Colorless to light yellow clear liquid | Typical for small, relatively pure organic molecules. The non-fluorinated analog is a solid at room temperature.[2] |

| Boiling Point | 95-97 °C (at 10 mmHg) | The boiling point is pressure-dependent. The para-isomer boils at 61 °C at 1 mmHg.[3][4] |

| Density | ~1.1 g/cm³ | The density is slightly higher than water, consistent with fluorinated organic compounds. The para-isomer has a reported density of 1.1 g/cm³.[3][4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water. | The non-polar aromatic ring and alkyl groups dominate, while the polar alcohol and fluorine groups provide some minimal water solubility. The non-fluorinated analog is also practically insoluble in water.[2][5] |

| Predicted logP | 1.7 - 1.9 | This value, indicating moderate lipophilicity, is crucial for predicting pharmacokinetic properties (e.g., absorption, distribution) in drug development. The para-isomer has a predicted XLogP3 of 1.7.[6] |

| Predicted pKa | ~14.5 | The acidity of the hydroxyl proton is similar to other tertiary alcohols. The electron-withdrawing fluorine has a minor acid-strengthening effect. The para-isomer has a predicted pKa of 14.43.[4][7] |

Spectroscopic Analysis:

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups (CH₃), a singlet for the hydroxyl proton (OH), and a complex multiplet pattern for the four aromatic protons due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: Will display distinct signals for the quaternary alcohol carbon, the methyl carbons, and the six aromatic carbons. The carbons of the fluorophenyl ring will show characteristic splitting (C-F coupling constants).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.

-

Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretching band around 3400 cm⁻¹ (characteristic of alcohols), C-H stretching peaks around 2900-3000 cm⁻¹, C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a strong C-F stretching band, typically in the 1100-1300 cm⁻¹ region.[8]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 154. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group ([M-15]⁺) to form a stable oxonium ion, and the loss of water ([M-18]⁺).[9]

Experimental Methodologies

The trustworthiness of physicochemical data relies on robust and validated experimental protocols. Below are standardized methodologies for key characterizations.

Protocol 1: Determination of Boiling Point under Reduced Pressure

-

Causality: High-boiling liquids can decompose at atmospheric pressure. Reduced pressure distillation allows for boiling at a lower temperature, preserving the compound's integrity.

-

Methodology:

-

Place a 5-10 mL sample of this compound into a small round-bottom flask with a boiling chip.

-

Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Connect the apparatus to a vacuum pump protected by a cold trap. Insert a thermometer so the bulb is level with the side arm leading to the condenser.

-

Gradually reduce the pressure to the target value (e.g., 10 mmHg) using a vacuum controller.

-

Begin heating the flask gently using a heating mantle.

-

Record the temperature at which a steady stream of condensate drips from the thermometer bulb. This is the boiling point at the recorded pressure.

-

Diagram 2: Workflow for Boiling Point Determination

Caption: A procedural flow for vacuum distillation.

Synthesis Pathway and Chemical Reactivity

Synthesis: The Grignard Reaction

A standard and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of an organometallic reagent to a ketone. For this specific target, the reaction between 2-fluoroacetophenone and methylmagnesium bromide is a common and efficient route.

-

Self-Validation: The success of the reaction is validated by monitoring the consumption of the starting ketone via Thin Layer Chromatography (TLC). The final product is purified by column chromatography and its identity confirmed by the spectroscopic methods detailed in Section 2.

Diagram 3: Synthesis via Grignard Reaction

Caption: A common synthetic route to the target compound.

Applications in Scientific Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modify lipophilicity. This compound serves as a precursor for more complex active pharmaceutical ingredients (APIs). For instance, related structures are integral to fungicides and other bioactive molecules.[10][11]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals. This alcohol can be a starting point for creating novel herbicides and pesticides with improved efficacy and environmental profiles.[2]

-

Organic Synthesis and Material Science: It is employed as a versatile building block for creating more complex molecules and is explored for developing advanced materials like polymers with specific thermal or chemical properties.[3][12]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

LookChem. (n.d.). 2-(4-FLUOROPHENYL)-2-PROPANOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Ipflufenoquin (Ref: NF-180). Retrieved from [Link]

-

Regulations.gov. (2021). Ipflufenoquin. Human Health Risk Assessment for Proposed Section 3. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]

-

ResearchGate. (2011). 2-(2-Benzylphenyl)propan-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://patents.google.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-FLUOROPHENYL)-2-PROPANOL | 402-41-5 [chemicalbook.com]

- 5. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-2-propanol | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Ipflufenoquin (Ref: NF-180) [sitem.herts.ac.uk]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

Introduction: Elucidating the Structure of a Fluorinated Tertiary Alcohol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Fluorophenyl)propan-2-ol

This compound is a tertiary alcohol containing a fluorinated aromatic moiety. Its structure presents a unique combination of chemical environments, from the magnetically equivalent methyl groups to the complex, coupled aromatic system influenced by the highly electronegative fluorine atom. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the molecular structure of such compounds. It provides precise information about the electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus, revealing connectivity and stereochemistry through chemical shifts and spin-spin coupling.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the expected ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the anticipated spectral features, explain the causality behind the experimental choices for data acquisition, and provide a comprehensive interpretation of the data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational NMR principles to construct a robust and predictive analysis.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering scheme used throughout this guide.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate structural elucidation. The following protocol describes a self-validating system for acquiring ¹H and ¹³C NMR spectra suitable for this molecule.

Methodology Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol

-

Sample Preparation:

-

Weigh approximately 15 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

-

Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and provides a deuterium signal for field-frequency locking.[1] Its residual proton signal (CHCl₃ at 7.26 ppm) and carbon signal (77.16 ppm) are well-documented and serve as secondary calibration points.

-

Add a small drop of tetramethylsilane (TMS) to the solution.

-

Rationale: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2] It is chemically inert and volatile, making it easy to remove after analysis.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

Instrument Setup & Calibration (400 MHz Spectrometer):

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures that the magnetic field strength remains constant throughout the experiment.

-

Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀).

-

Rationale: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines, which is essential for accurate coupling constant measurements.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and an accumulation of 16 scans.

-

Rationale: 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration. The relaxation delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate signal integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: Spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and an accumulation of 1024 scans.

-

Rationale: ¹³C has a low natural abundance (~1.1%), requiring more scans to achieve a good signal-to-noise ratio.[3] Proton decoupling is employed to simplify the spectrum by collapsing all C-H multiplets into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[4]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).

Predicted ¹H NMR Data Summary

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| A | -CH₃ (C8, C9) | ~ 1.65 | 6H | s (singlet) | N/A |

| B | -OH | ~ 2.5 (variable) | 1H | s (broad) | N/A |

| C | Ar-H (H6) | ~ 7.55 | 1H | td | ³JHH ≈ 7.6, ⁴JHF ≈ 5.0 |

| D | Ar-H (H4) | ~ 7.25 | 1H | m | Complex |

| E | Ar-H (H5) | ~ 7.15 | 1H | m | Complex |

| F | Ar-H (H3) | ~ 7.05 | 1H | td | ³JHH ≈ 7.8, ³JHF ≈ 9.5 |

Detailed Signal Interpretation

-

Signal A (~1.65 ppm, 6H, singlet): This signal corresponds to the six equivalent protons of the two methyl groups (C8 and C9). Its singlet nature is due to the absence of any adjacent protons for coupling. The chemical shift is typical for methyl groups attached to a quaternary carbon bearing an oxygen and an aromatic ring.

-

Signal B (~2.5 ppm, 1H, broad singlet): This peak is assigned to the hydroxyl proton. Its chemical shift is highly variable and depends on concentration, temperature, and solvent purity, as it readily participates in hydrogen bonding. It typically appears as a broad singlet and will exchange with deuterium upon addition of a drop of D₂O, causing the signal to disappear. This D₂O exchange experiment is a definitive method for identifying -OH protons.

-

Aromatic Region (7.0-7.6 ppm, 4H): The aromatic protons are inequivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electronegative fluorine atom exerts a strong influence on the electronic environment of the ring.

-

Signal F (H3, ~7.05 ppm): This proton is ortho to the fluorine atom and is expected to be the most shielded of the aromatic protons. It will be split by the adjacent H4 (³JHH, ortho coupling, ~7.8 Hz) and by the fluorine atom (³JHF, ortho coupling, ~9.5 Hz), appearing as a triplet of doublets (td).

-

Signal C (H6, ~7.55 ppm): This proton is ortho to the bulky propan-2-ol substituent and is expected to be the most deshielded. It is split by the adjacent H5 (³JHH, ~7.6 Hz) and by the fluorine atom through four bonds (⁴JHF, meta coupling, ~5.0 Hz), also resulting in a triplet of doublets (td).

-

Signals D and E (H4 and H5, ~7.15-7.25 ppm): These central protons will appear as complex, overlapping multiplets due to multiple coupling interactions with their neighbors. H4 is coupled to H3, H5, and the fluorine (⁵JHF, para coupling, is often small). H5 is coupled to H4, H6, and the fluorine (⁴JHF, meta coupling).

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information through C-F coupling.

Predicted ¹³C NMR Data Summary

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) |

| 1 | -CH₃ (C8, C9) | ~ 31.5 | s (singlet) | N/A |

| 2 | C-OH (C7) | ~ 72.0 | s (singlet) | N/A |

| 3 | Ar-C (C5) | ~ 115.5 | d (doublet) | ²JCF ≈ 22 |

| 4 | Ar-C (C3) | ~ 124.5 | d (doublet) | ⁴JCF ≈ 4 |

| 5 | Ar-C (C6) | ~ 129.0 | d (doublet) | ³JCF ≈ 3 |

| 6 | Ar-C (C4) | ~ 129.5 | d (doublet) | ³JCF ≈ 8 |

| 7 | Ar-C (ipso, C1) | ~ 133.0 | d (doublet) | ²JCF ≈ 14 |

| 8 | Ar-C (C-F, C2) | ~ 160.0 | d (doublet) | ¹JCF ≈ 245 |

Detailed Signal Interpretation

-

Aliphatic Carbons:

-

Aromatic Carbons: The key feature of the aromatic region is the splitting of each carbon signal into a doublet due to coupling with the ¹⁹F nucleus (spin I = ½). The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms.

-

Signal 8 (C2, ~160.0 ppm): This is the carbon directly bonded to fluorine. It is significantly deshielded and exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[6] This large doublet is the most unambiguous signal for identifying a C-F bond in a ¹³C NMR spectrum.

-

Signal 7 (C1, ~133.0 ppm): This is the ipso-carbon, attached to the propan-2-ol group. It is two bonds away from the fluorine and will show a smaller two-bond coupling (²JCF) of around 14 Hz.

-

Signal 3 (C5, ~115.5 ppm): This carbon is ortho to the fluorine atom and also shows a significant two-bond coupling (²JCF) of approximately 22 Hz.

-

Signal 6 (C4, ~129.5 ppm): This carbon is meta to the fluorine atom and will display a three-bond coupling (³JCF) of around 8 Hz.

-

Signal 5 (C6, ~129.0 ppm): This carbon is also meta to the fluorine atom, but its electronic environment is different. It will show a smaller three-bond coupling (³JCF) of ~3 Hz.

-

Signal 4 (C3, ~124.5 ppm): This carbon is para to the fluorine and will exhibit the smallest, four-bond coupling (⁴JCF) of ~4 Hz.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal confirmation of the structure of this compound. The ¹H NMR spectrum is characterized by a six-proton singlet for the equivalent methyl groups, a broad hydroxyl singlet, and a complex aromatic region defined by both H-H and H-F coupling. The ¹³C NMR spectrum is distinguished by the large one-bond C-F coupling constant for the carbon directly attached to fluorine, with smaller, characteristic C-F couplings observed for all other aromatic carbons. Together, these spectral data form a unique fingerprint that is fully consistent with the assigned structure, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chegg. (2021, March 29). Analyze the 1H NMR of 2-phenyl-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol. Retrieved from [Link]

-

ResearchGate. (2011). 2-(2-Benzylphenyl)propan-2-ol. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

MDPI. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.

-

ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. Retrieved from [Link]

-

Oxford Academic. (1995). Biochemical Synthesis of Several Chiral Insecticide Intermediates and Mechanisms of Action of Relevant Enzymes. Retrieved from [Link]

-

National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link]

-

Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C-13 and Proton NMR. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

FT-IR spectrum analysis of 2-(2-Fluorophenyl)propan-2-ol

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-(2-Fluorophenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and verification of this specific tertiary alcohol. The guide details experimental protocols, spectral interpretation, and the causal relationships between molecular structure and vibrational modes, ensuring a robust and scientifically validated approach.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for detailed structural analysis.

For a molecule such as this compound, which incorporates a hydroxyl group, a fluorinated aromatic ring, and aliphatic methyl groups, FT-IR provides a rapid and non-destructive method to confirm its identity and purity. The key functional groups—the O-H bond of the tertiary alcohol, the aromatic C=C and C-H bonds, the aliphatic C-H bonds, and the distinctive C-F bond—all exhibit characteristic absorption bands in the mid-infrared region. Understanding the expected position, intensity, and shape of these bands is paramount for accurate spectral interpretation.

Molecular Structure of this compound

This compound is a tertiary alcohol. Its structure is defined by a central carbon atom bonded to two methyl groups, a hydroxyl group, and an ortho-fluorinated phenyl ring. This specific arrangement dictates the molecule's chemical properties and its interaction with infrared radiation.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental approach. Attenuated Total Reflectance (ATR) is the preferred technique for a sample like this compound, which may be a viscous liquid or low-melting solid, due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology for ATR-FTIR

-

Instrument Preparation:

-

Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift.

-

Purge the sample compartment with dry nitrogen or air to reduce interference from atmospheric water vapor and carbon dioxide.

-

-

Background Collection (Self-Validation):

-

Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Collect a background spectrum. This critical step measures the ambient environment and the instrument's response, which is then subtracted from the sample spectrum. A clean, flat baseline in the background is indicative of a properly functioning and clean system.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[1][2]

-

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹. This standard mid-IR range covers the fundamental vibrations of most organic functional groups.

-

Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the vast majority of rotational-vibrational bands for condensed-phase samples without unnecessarily increasing noise.

-

Number of Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum.

-

-

Post-Acquisition Processing:

-

The instrument software automatically performs the Fourier transform and subtracts the background spectrum.

-

If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Caption: Experimental workflow for ATR-FTIR analysis.

FT-IR Spectrum Analysis: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to specific functional groups.

The O-H and C-H Stretching Region (4000–2800 cm⁻¹)

-

O-H Stretch (approx. 3600–3200 cm⁻¹): The most prominent feature in this region will be a strong and characteristically broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol.[3][4] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules. The position within this range can be influenced by concentration and sample state.

-

Aromatic C-H Stretch (approx. 3100–3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl ring.[5]

-

Aliphatic C-H Stretch (approx. 3000–2850 cm⁻¹): Sharp, medium-to-strong absorptions just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (CH₃) groups.[5]

The Aromatic Overtones and C=C Stretching Region (2000–1450 cm⁻¹)

-

Aromatic Overtones (approx. 2000–1650 cm⁻¹): A series of weak but sharp bands may be visible in this region. The pattern of these overtones can sometimes be used to infer the substitution pattern of the aromatic ring.

-

Aromatic C=C Stretch (approx. 1600–1450 cm⁻¹): Two or more medium-to-strong intensity bands in this region are characteristic of the C=C stretching vibrations within the benzene ring.[5] For ortho-substituted benzenes, these peaks are typically observed near 1600, 1580, 1500, and 1450 cm⁻¹.

The Fingerprint Region (1450–400 cm⁻¹)

This region is often complex but contains highly diagnostic information.

-

Methyl C-H Bending (approx. 1470–1365 cm⁻¹): Asymmetric and symmetric bending vibrations (scissoring and umbrella modes) of the methyl groups will appear here. A distinct peak around 1375 cm⁻¹ is typical for the symmetric methyl bend.

-

C-O Stretch (approx. 1210–1100 cm⁻¹): A strong, prominent band in this range is assigned to the C-O stretching vibration of the tertiary alcohol.[3] This is a key diagnostic peak for identifying the alcohol functionality. For comparison, primary alcohols show this peak around 1050 cm⁻¹.[6]

-

C-F Stretch (approx. 1300–1200 cm⁻¹): A strong absorption band is expected in this region due to the C-F stretching vibration of the fluorobenzene moiety.[7][8] The high electronegativity of fluorine and the strength of the C-F bond result in a high-frequency, intense absorption. This peak is crucial for confirming the presence of the fluorine substituent.

-

Aromatic C-H Out-of-Plane Bending (approx. 770–730 cm⁻¹): A strong band in this area is highly indicative of ortho-disubstitution on a benzene ring. This out-of-plane (oop) C-H "wag" is a reliable indicator of the substitution pattern.

Summary of Key Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3600–3200 | Strong, Broad | O-H Stretch (H-bonded) | Tertiary Alcohol (-OH) |

| 3100–3000 | Weak-Medium, Sharp | C-H Stretch | Aromatic (sp² C-H) |

| 3000–2850 | Medium-Strong, Sharp | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600–1450 | Medium-Strong, Sharp | C=C Stretch (in-ring) | Aromatic Ring |

| 1470–1365 | Medium | C-H Bend | Aliphatic (CH₃) |

| 1300–1200 | Strong | C-F Stretch | Aryl-Fluoride |

| 1210–1100 | Strong | C-O Stretch | Tertiary Alcohol |

| 770–730 | Strong | C-H Out-of-Plane Bend | Ortho-substituted Aromatic |

Logical Relationship Diagram

This diagram illustrates the direct correlation between the structural components of the molecule and their corresponding signals in the FT-IR spectrum.

Caption: Correlation of molecular features to spectral peaks.

Conclusion

The FT-IR analysis of this compound provides a definitive method for its structural confirmation. The presence of a strong, broad hydroxyl O-H stretch, a strong tertiary alcohol C-O stretch, characteristic aromatic C=C absorptions, and a strong C-F stretching band collectively form a unique spectral fingerprint. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently verify the identity and integrity of this compound, ensuring the reliability of subsequent research and development activities.

References

-

PubChem. (n.d.). 2-Phenyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

PubMed. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

-

SPIE Digital Library. (n.d.). Identification of various alcohols by using FT-IR spectra and their principle component analysis. Retrieved from [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzene, fluoro- [webbook.nist.gov]

A Technical Guide to the Stereochemical Analysis of 2-(2-Fluorophenyl)propan-2-ol: A Case Study in Chirality Assessment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the stereochemical properties of 2-(2-Fluorophenyl)propan-2-ol. A detailed structural analysis conclusively demonstrates that this molecule is achiral and therefore does not possess stereoisomers such as enantiomers or diastereomers. The core reason for its achirality is the absence of a stereocenter, as the central tertiary carbon is bonded to two identical methyl groups. For drug development professionals, understanding the principles that dictate chirality is paramount. Misidentifying an achiral molecule as chiral could lead to the misallocation of significant resources toward unnecessary and futile chiral separation and analysis. This guide serves as a practical case study in applying fundamental stereochemistry principles to confirm the absence of chirality, thereby ensuring efficient and scientifically sound development pathways.

Part 1: The Fundamentals of Stereoisomerism in Medicinal Chemistry

In drug development, the three-dimensional arrangement of atoms in a molecule is as critical as its chemical formula. Isomers are molecules that share the same molecular formula but have different structures.[1] Stereoisomers are a specific class of isomers where the atoms are connected in the same sequence, but their arrangement in three-dimensional space differs.[2][3]

The primary types of stereoisomers relevant to pharmaceuticals are:

-

Enantiomers: These are non-superimposable mirror images of each other, much like a person's left and right hands.[4][5][6][7] Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.[5]

-

Diastereomers: These are stereoisomers that are not mirror images of each other.[2][6] They arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical and chemical properties.

The property of a molecule that leads to the existence of enantiomers is called chirality . The most common source of chirality in organic molecules is the presence of a stereocenter , often an asymmetric carbon atom. An asymmetric carbon is defined as a carbon atom bonded to four different groups or substituents .[4][8][9][10]

The Critical Importance of Chirality in Pharmacology Biological systems—including enzymes, receptors, and other drug targets—are inherently chiral. Consequently, the different enantiomers of a chiral drug can interact with the body in profoundly different ways.[11][12][13] This can lead to variations in efficacy, metabolism, and toxicity. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the importance of stereochemical purity in pharmaceuticals.[13][14] Regulatory agencies worldwide now mandate careful consideration and characterization of stereoisomers in new drug applications.[11]

Part 2: Structural Elucidation of this compound

To determine if this compound can exist as stereoisomers, we must first analyze its structure for the presence of a stereocenter.

The IUPAC name, this compound, describes the following structure:

-

A central carbon atom (C2 of the propane chain).

-

This central carbon is bonded to a hydroxyl group (-OH).

-

It is also bonded to a 2-fluorophenyl group.

-

Finally, it is bonded to two methyl groups (-CH3).

Let's systematically examine the four groups attached to the central carbon atom (C2):

-

Group 1: -OH (Hydroxyl)

-

Group 2: -C₆H₄F (2-Fluorophenyl)

-

Group 3: -CH₃ (Methyl)

-

Group 4: -CH₃ (Methyl)

A molecule is chiral if its central carbon is attached to four different groups. In this case, Group 3 and Group 4 are identical. The presence of two identical substituents means the central carbon is not a stereocenter.

Part 3: The Ramifications of Achirality

A molecule that lacks a stereocenter and is superimposable on its mirror image is termed achiral .[5][15] this compound is an achiral molecule.

The direct consequences for drug development professionals are:

-

No Stereoisomers: The compound cannot exist as enantiomers or diastereomers. There is only one unique structure for this compound.

-

Optical Inactivity: Achiral molecules do not rotate the plane of polarized light.[16] Therefore, any experimental attempt to measure an optical rotation using polarimetry will yield a result of zero.[17][18][19]

-

No Chiral Resolution Required: It is scientifically impossible and unnecessary to attempt a chiral separation or resolution of this compound. Methodologies such as chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or kinetic resolution are not applicable.[20][21][22]

Part 4: Conceptual Exercise: Inducing Chirality via Structural Modification

To illustrate the principles discussed, we can consider a hypothetical modification to the structure of this compound that would introduce chirality. If one of the methyl groups were replaced with a different alkyl group, such as an ethyl group (-CH₂CH₃), a stereocenter would be created.

Hypothetical Molecule: 2-(2-Fluorophenyl)butan-2-ol

The central carbon (C2) in this new molecule would be bonded to:

-

-OH (Hydroxyl)

-

-C₆H₄F (2-Fluorophenyl)

-

-CH₃ (Methyl)

-

-CH₂CH₃ (Ethyl)

Since all four groups are now different, the C2 carbon is a stereocenter, and the molecule is chiral. This hypothetical molecule would exist as a pair of enantiomers, designated (R)-2-(2-Fluorophenyl)butan-2-ol and (S)-2-(2-Fluorophenyl)butan-2-ol according to the Cahn-Ingold-Prelog priority rules.[23]

Conceptual Workflow for Analysis of a Chiral Analogue

If one were working with the hypothetical chiral molecule, 2-(2-Fluorophenyl)butan-2-ol, the development workflow would need to include stereochemical analysis.

Exemplary Protocol: Chiral HPLC Method for a Hypothetical Analogue

The following is a representative, non-validated protocol for the analytical separation of the hypothetical enantiomers of 2-(2-Fluorophenyl)butan-2-ol. Method development would be required to optimize the separation.[24]

| Parameter | Condition | Rationale & Causality |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector. | Standard instrumentation for analytical chemistry, providing reliable separation and detection. |

| Chiral Stationary Phase (CSP) | Immobilized polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC). | These phases are known for their broad applicability in separating enantiomers of various compound classes, including tertiary alcohols, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[25] |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). | Normal phase chromatography is often the starting point for chiral separations on polysaccharide CSPs. The alcohol modifier (isopropanol) is crucial for interacting with the stationary phase and eluting the analytes. The ratio is optimized to achieve resolution and reasonable retention times. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good efficiency without generating excessive backpressure. |

| Column Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity in HPLC. |

| Detection Wavelength | 265 nm | Selected based on the UV absorbance maximum of the 2-fluorophenyl chromophore to ensure maximum detection sensitivity. |

| Sample Preparation | Dissolve racemic standard in the mobile phase to a concentration of 1 mg/mL. | Ensures sample is fully solubilized and compatible with the mobile phase, preventing precipitation on the column. |

| Injection Volume | 10 µL | A small volume to prevent column overloading and maintain sharp, efficient peaks. |

Self-Validation System: The method's validity would be confirmed by injecting the racemic mixture and observing two well-resolved peaks with approximately equal peak areas. The individual isolated enantiomer fractions, when re-injected, should each show only a single peak corresponding to their respective retention times.

Conclusion

A rigorous application of the fundamental principles of stereochemistry unequivocally establishes that This compound is an achiral molecule . It lacks a stereocenter and, consequently, cannot exist as stereoisomers. This determination is a critical first step in the chemical development process, preventing the pursuit of unnecessary and scientifically unfounded chiral resolution studies. For researchers and drug developers, this case underscores the importance of a thorough structural analysis prior to embarking on extensive experimental work, thereby ensuring that resources are directed efficiently toward scientifically valid objectives.

References

-

The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. YouTube. Available at: [Link]

-

Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wikipedia. (n.d.). Bisphenol A. Wikipedia. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Finding Chirality Centers. YouTube. Available at: [Link]

-

Konstantin, V. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Available at: [Link]

-

Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Wang, Z., et al. (2022). Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. Organic Letters - ACS Publications. Available at: [Link]

-

Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available at: [Link]

-

(n.d.). Optical Rotation Determination. Available at: [Link]

- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

-

IUPAC. (n.d.). RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Available at: [Link]

-

Chemistry LibreTexts. (2019). 4.2: Chiral and Achiral Molecules. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available at: [Link]

-

Saskoer.ca. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. Available at: [Link]

-

(n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Available at: [Link]

-

BYJU'S. (n.d.). Chiral vs Achiral. Available at: [Link]

-

Rudolph Research Analytical. (n.d.). Specific Rotation Equation Vs Optical Rotation - Polarimetry. Available at: [Link]

-

Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Available at: [Link]

-

Chemaxon. (2024). Chirality Perspective in Drug Design and Development. Computational Chemistry | Blog. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

-

CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Available at: [Link]

-

IUPAC. (n.d.). Blue Book P-9 - IUPAC nomenclature. Available at: [Link]

-

National Institutes of Health. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Available at: [Link]

-

BYJU'S. (n.d.). Difference Between Enantiomers And Diastereomers. Available at: [Link]

-

Save My Exams. (2024). Identifying Chiral Centres (AQA A Level Chemistry): Revision Note. Available at: [Link]

-

Asian Research Association. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Available at: [Link]

-

Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available at: [Link]

-

Quora. (2023). What is an achiral molecule with examples and chiral centers?. Available at: [Link]

-

Torontech. (2025). Polarimeter Guide: Optical Activity & Applications. Available at: [Link]

-

RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. Available at: [Link]

-

Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]

-

Organic Chemistry: How to... (2022). Identify Chiral Centers. Available at: [Link]

-

ChemTalk. (n.d.). Enantiomers vs. Diastereomers. Available at: [Link]

-

Oxford Academic. (2007). Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. Available at: [Link]

-

Wizeprep. (2022). IUPAC Naming Example (with Stereochemistry) | Learn Organic Chemistry with Wizeprep. Available at: [Link]

-

Chemistry LibreTexts. (2023). Polarimetry. Available at: [Link]

-

SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]

-

Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Available at: [Link]

-

Chemistry LibreTexts. (2020). 4.3: Naming stereoisomers. Available at: [Link]

-

Ashenhurst, J. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Chiral and Achiral Molecules - Allenes and Alkenes. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. Available at: [Link]

-

(n.d.). 基于网络药理学五子衍宗丸治疗高尿酸血症的多靶点分子机制研究. Available at: [Link]81-5079.html)

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 8. m.youtube.com [m.youtube.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Identify Chiral Centers – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 11. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 13. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 14. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 15. byjus.com [byjus.com]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. torontech.com [torontech.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. academic.oup.com [academic.oup.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scispace.com [scispace.com]

- 25. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Fluorophenyl)propan-2-ol Derivatives

Foreword: The Unique Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and participate in other non-covalent interactions—profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, a thorough understanding of the three-dimensional structure of fluorinated organic compounds is paramount for rational drug design and development. This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2-(2-Fluorophenyl)propan-2-ol derivatives, a class of compounds with potential applications in medicinal chemistry.

The Strategic Importance of Structural Analysis

The precise knowledge of the three-dimensional arrangement of atoms within a crystal lattice, as provided by crystal structure analysis, is indispensable for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating how the spatial arrangement of functional groups, including the fluorine substituent, correlates with biological activity.

-

Polymorph Identification and Control: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.[2][3][4][5]

-

Rational Drug Design: Providing a structural basis for the design of new derivatives with improved efficacy and pharmacokinetic profiles.

-

Understanding Intermolecular Interactions: Revealing the intricate network of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern crystal packing and molecular recognition.[6][7]

A Multi-faceted Approach to Structural Elucidation

A comprehensive understanding of the crystal structure of this compound derivatives necessitates an integrated approach that combines several powerful analytical techniques.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the precise three-dimensional structure of a crystalline solid.[8][9][10] The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Growing High-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. For this compound derivatives, which may be liquids or low-melting solids, obtaining suitable crystals can be challenging.[8]

Step-by-Step Methodology:

-

Purification: The compound must be of the highest possible purity. Standard techniques such as column chromatography, recrystallization, or sublimation are employed.

-

Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent should have moderate solubility for the compound and a suitable vapor pressure for slow evaporation.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Spectroscopic Analysis: Corroborating the Structure

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques are vital for characterizing the compound in solution and for providing complementary structural information.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[11][12][13] For this compound derivatives, both ¹H and ¹³C NMR are routinely used.

-

¹H NMR: Provides information on the number and environment of hydrogen atoms.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Is particularly informative for fluorinated compounds, providing insights into the electronic environment of the fluorine atom.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): Used to establish correlations between different nuclei and to assemble the complete molecular structure.[11]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14] For this compound derivatives, key vibrational bands to monitor include:

-

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-F stretch: A strong absorption band usually found in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Provide information about the phenyl ring.

Computational Modeling: Predicting and Understanding Crystal Structures

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and analyzing the crystal structures of organic molecules.[15][16][17][18]

Applications of Computational Modeling:

-

Polymorph Prediction: Computational searches can identify potential crystal packing arrangements (polymorphs) and rank them based on their predicted lattice energies.[19]

-

Analysis of Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonds and C-F···H-C interactions, can be quantified.[20][21]

-

Spectra Simulation: Theoretical calculations can predict NMR and IR spectra, which can be compared with experimental data to validate the proposed structure.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a suitable Grignard or organolithium reagent with a ketone or ester.

General Synthetic Scheme:

Caption: General synthetic route to this compound.

Detailed Crystallographic Analysis of Phenylpropanol Derivatives

Table 1: Comparison of Crystallographic Data for Phenylpropanol Derivatives (Illustrative)

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 2-(2-Benzylphenyl)propan-2-ol | Monoclinic | P2₁/c | 12.2252 | 17.2508 | 16.7784 | 132.549 | 8 | [22] |

| Hypothetical this compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined by experimental analysis.

The Role of Intermolecular Interactions in Crystal Packing

The substitution of hydrogen with fluorine can significantly alter the intermolecular interactions within a crystal lattice. In addition to conventional hydrogen bonds involving the hydroxyl group, other weak interactions involving the fluorine atom can play a crucial role in directing the crystal packing. These include:

-

C-F···H-C Interactions: These weak hydrogen bonds can influence the conformation and packing of molecules.

-

C-F···π Interactions: The interaction between the electron-rich fluorine atom and an aromatic ring.

-

C-F···F-C Interactions: Dipole-dipole interactions between polarized C-F bonds.[20]

A detailed analysis of the Hirshfeld surface can be employed to visualize and quantify these intermolecular contacts.[15][24]

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds and can have a profound impact on their physical and chemical properties.[2][3][4][5] Different polymorphs can exhibit different melting points, solubilities, dissolution rates, and stabilities. Therefore, a thorough polymorph screen is an essential part of the drug development process. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) are used to identify and characterize different polymorphic forms.

Future Directions and Conclusion

The crystal structure analysis of this compound derivatives is a crucial step in understanding their structure-property relationships and for their potential development as pharmaceutical agents. While this guide provides a foundational framework, further experimental and computational work is required to fully elucidate the structural landscape of this class of compounds. Future studies should focus on:

-

Systematic synthesis and crystallization of a library of this compound derivatives.

-

Detailed single-crystal X-ray diffraction analysis of these derivatives.

-

Comprehensive characterization of their polymorphic behavior.

-

In-depth computational analysis of their conformational preferences and intermolecular interactions.

By combining these approaches, a deeper understanding of the role of fluorine in directing the solid-state structures of these molecules can be achieved, paving the way for the rational design of new and improved therapeutic agents.

References

-

Betz, R., Gerber, T., Hosten, E., Siddaraju, B. P., Yathirajan, H. S., & Ramesha, A. R. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3302. [Link]

- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Li, Z., et al. (2020). X-ray crystal structures of liquid phenylpropanol derivatives obtained by cocrystallization with TEO.

-

Dey, S., et al. (2022). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O C Hydrogen Bonds. ACS Publications. [Link]

-

Karthikeyan, J., et al. (2023). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design. [Link]

-

Pike, V. W. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

El-Faham, A., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

- Process for the preparation of fluconazole and crystal modifications thereof.

- Price, S. L. (2025). Computational prediction of organic crystal structures and polymorphism.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Asano, Y., et al. (2011). High resolution X-ray crystal structures of L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. Structures of the enzyme-ligand complex and catalytic mechanism. PubMed. [Link]

- Sharma, A., Mishra, R., & Tandon, P. (2015). Polymorphism in Pharmaceutical Compounds.

-

Al-Majid, A. M., et al. (2022). Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. Taylor & Francis Online. [Link]

- Nichols, N. J. (2020). Computational Modeling of Organic Fluor Molecules. Clemson OPEN.

- Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate.

- Bisphenol A. Wikipedia.

-

Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]

- A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. (2007). Chemistry World.

-

Abramov, Y. A., & Ibragimov, B. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. MDPI. [Link]

-

Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol. PMC - NIH. [Link]

- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boron

-

Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. The Journal of Physical Chemistry C. [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

-

X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. PubMed. [Link]

- Part of the crystal structure showing intermolecular interactions as dotted lines.

-

NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. [Link]

- Opanasyuk, S. S., et al. (2025). Crystal Structures and Conformational Analysis of the bis(pyrazolyl)

- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone.

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC. [Link]

-

Solid Form Selection in the Pharmaceutical Industry: Polymorph Screening (Chapter 2 of 5). (2019). Regis Technologies. [Link]

- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing). [Link]

- 2- methyl-1-phenyl-1-propanol preparation method.

-

The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH. [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent [mdpi.com]

- 16. "Computational Modeling of Organic Fluor Molecules" by Nathaniel Jacob Nichols [open.clemson.edu]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. 2-(2-Benzylphenyl)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crystal Structures and Conformational Analysis of the bis(pyrazolyl)Propanone Derivatives - Список публикаций [repository.rudn.ru]

Methodological & Application

Application Notes and Protocols: 2-(2-Fluorophenyl)propan-2-ol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Building Blocks

In contemporary medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule. 2-(2-Fluorophenyl)propan-2-ol emerges as a valuable tertiary alcohol building block, offering a synthetically accessible handle for the construction of complex molecular architectures. Its utility is particularly notable in the synthesis of bioactive compounds where the 2-fluorophenyl moiety is a key pharmacophoric element. This document provides an in-depth guide to the properties, synthesis, and application of this compound as a pharmaceutical intermediate, with a focus on practical, field-proven protocols.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step syntheses. The properties of this compound are summarized below. Data for the isomeric 2-(4-Fluorophenyl)propan-2-ol is also provided for comparison.

| Property | This compound | 2-(4-Fluorophenyl)propan-2-ol | Source |

| Molecular Formula | C₉H₁₁FO | C₉H₁₁FO | N/A |

| Molecular Weight | 154.18 g/mol | 154.18 g/mol | N/A |

| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow clear liquid | [1] |

| Boiling Point | Not explicitly available | 61 °C / 1 mmHg | [1] |

| Density | Not explicitly available | 1.1 g/cm³ | [1] |

| CAS Number | 1539-33-9 | 402-41-5 | [1] |

Application Highlight: Synthesis of Brequinar

A significant application of this compound is as a key intermediate in the synthesis of Brequinar , a potent inhibitor of dihydroorotate dehydrogenase (DHODH) with antiproliferative and immunosuppressant activities.[2] The synthesis of Brequinar showcases the utility of this intermediate in constructing complex heterocyclic frameworks.

The overall synthetic transformation involves the reaction of this compound with a suitable quinoline precursor to form the final drug substance. While the detailed, step-by-step industrial synthesis is often proprietary, the key bond formation leverages the reactivity of the tertiary alcohol.

Caption: Multicomponent synthesis of Brequinar.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a reliable method for the synthesis of tertiary alcohols. This protocol describes the preparation of this compound from 1-bromo-2-fluorobenzene and acetone.

Reaction Scheme:

Materials:

-

1-bromo-2-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-